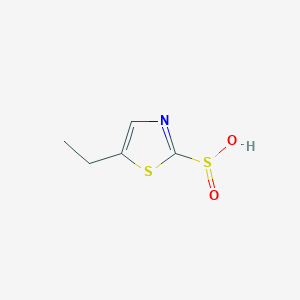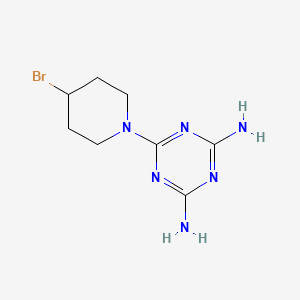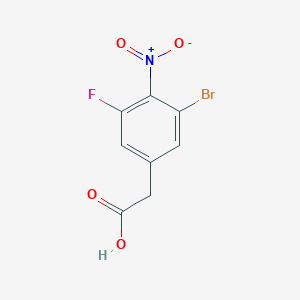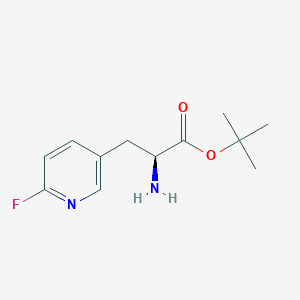
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a fluoropyridinyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Méthodes De Préparation
The synthesis of tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions for these methods often include the use of solvents like 1,4-dioxane and bases such as cesium carbonate .
Analyse Des Réactions Chimiques
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl (6-fluoropyridin-3-yl)carbamate: This compound shares a similar fluoropyridinyl group but differs in its overall structure and properties.
tert-Butyl (4-bromo-6-fluoropyridin-3-yl)carbamate: This compound also contains a fluoropyridinyl group but includes a bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17FN2O2 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m0/s1 |
Clé InChI |
YEIDBANZYBXHHR-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)F)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


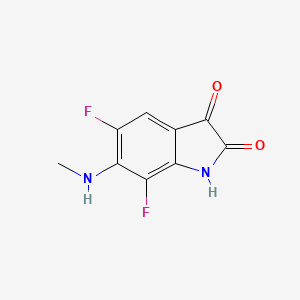
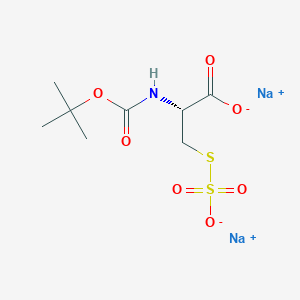
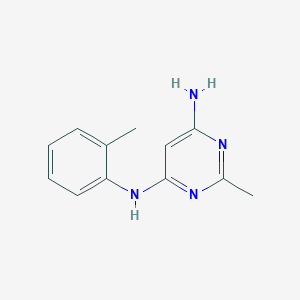

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
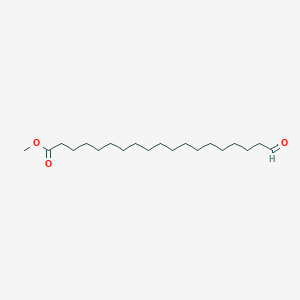
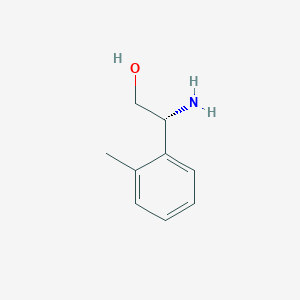
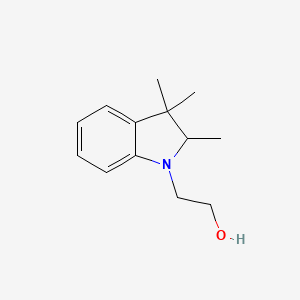
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
